2-CHLORO-4-FLUOROBENZYL (4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
2-CHLORO-4-FLUOROBENZYL (4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a triazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-FLUOROBENZYL (4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-chloro-4-fluorobenzyl chloride, ethyl hydrazinecarboxylate, and phenylethylamine. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-FLUOROBENZYL (4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions may vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-CHLORO-4-FLUOROBENZYL (4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-FLUOROBENZYL (4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole
- 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
Compared to similar compounds, 2-CHLORO-4-FLUOROBENZYL (4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities .
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-5-(2-phenylethyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3S/c1-2-24-18(11-8-14-6-4-3-5-7-14)22-23-19(24)25-13-15-9-10-16(21)12-17(15)20/h3-7,9-10,12H,2,8,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDFBAJVOBQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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